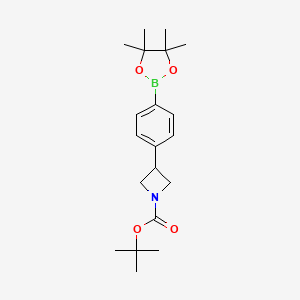![molecular formula C7H5IN2 B13655247 8-Iodoimidazo[1,5-a]pyridine](/img/structure/B13655247.png)
8-Iodoimidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodoimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of an iodine atom at the 8th position of the imidazo[1,5-a]pyridine ring enhances its reactivity and potential for functionalization .
Métodos De Preparación
The synthesis of 8-Iodoimidazo[1,5-a]pyridine can be achieved through several methods:
Cyclocondensation Reactions: One common method involves the cyclocondensation of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and sodium acetate.
Oxidative Cyclization: Another approach is the oxidative cyclization of 2-pyridyl ketones with iodine, which facilitates the formation of the imidazo[1,5-a]pyridine core.
Industrial Production: Industrial production methods often involve scalable and cost-effective synthetic routes, such as the use of continuous flow reactors for the cyclocondensation reactions, ensuring high yields and purity.
Análisis De Reacciones Químicas
8-Iodoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 8th position can be substituted with other functional groups using reagents like N-iodosuccinimide (NIS) or I2-morpholine.
Oxidation and Reduction: The compound can undergo oxidation reactions to form imidazo[1,5-a]pyridine N-oxides or reduction reactions to remove the iodine atom.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include molecular iodine, sodium acetate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Iodoimidazo[1,5-a]pyridine has a wide range of scientific research applications:
Pharmaceuticals: It serves as a core structure in the development of various drugs, including anticancer, antiviral, and antibacterial agents.
Materials Science: The compound’s unique optical properties make it useful in the development of optoelectronic devices and sensors.
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Research: The compound is studied for its potential biological activities, including its role as a cysteine protease inhibitor.
Mecanismo De Acción
Comparación Con Compuestos Similares
8-Iodoimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a different nitrogen position in the ring structure, leading to variations in reactivity and applications.
Imidazo[4,5-b]pyridine: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific iodine substitution, which enhances its reactivity and potential for functionalization, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C7H5IN2 |
|---|---|
Peso molecular |
244.03 g/mol |
Nombre IUPAC |
8-iodoimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5IN2/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H |
Clave InChI |
LPCWQDXTFFKNTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=NC=C2C(=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)

![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13655243.png)


![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)

